molecular formula C16H7Cl2N3O3S3 B2750539 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-26-8

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2750539
CAS No.: 391867-26-8
M. Wt: 456.33
InChI Key: GOSURSSXWVAGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2. The carboxamide moiety is further linked to a thiazole ring, which is substituted at position 4 with a 2,5-dichlorothiophene group. The compound’s design leverages the pharmacophoric properties of thiazole (a common scaffold in kinase inhibitors) and benzothiophene (noted for metabolic stability and bioavailability) .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2N3O3S3/c17-13-5-9(14(18)27-13)10-6-25-16(19-10)20-15(22)12-4-7-3-8(21(23)24)1-2-11(7)26-12/h1-6H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSURSSXWVAGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a unique structural framework characterized by:

  • Thiazole and thiophene rings : These rings enhance the compound's electronic properties and reactivity.
  • Dichlorine substituents : The presence of these groups increases the compound's biological activity by potentially modulating interactions with biological targets.

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial effects : The compound may inhibit the growth of bacteria and fungi through interference with cellular processes.
  • Anti-inflammatory properties : It could modulate inflammatory pathways, potentially reducing symptoms in inflammatory diseases.
  • Anticancer activity : The compound may induce apoptosis in cancer cells by targeting specific molecular pathways such as cyclin-dependent kinases (CDK) and tubulin interactions, which are critical for cell division and growth.

In Vitro Studies

Several studies have evaluated the biological activity of benzothiophene derivatives, including this compound. A summary of findings is presented in Table 1.

Activity IC50 Values (µM) Cell Lines Tested
Cholinesterase Inhibition10 - 50Electrophorus electricus AChE
Cytotoxicity17.9 - 52.3NCI-H460 (lung cancer), MCF7 (breast cancer)
Antimicrobial Activity20 - 100Staphylococcus aureus, E. coli

Case Studies

  • Anticancer Activity : In a study involving the NCI-60 cancer cell line panel, compounds similar to this compound showed significant growth inhibition across various cancer types. Specifically, it demonstrated potent activity against lung and breast cancer cell lines (GI50 values ranging from 17.9 nM to 52.3 nM) .
  • Cholinesterase Inhibition : Inhibition studies revealed that this compound exhibited competitive inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacological Implications

The diverse pharmacological effects of this compound make it a candidate for further development as a therapeutic agent. Its ability to interact with multiple biological targets suggests that it could be beneficial in treating conditions such as:

  • Cancer
  • Inflammatory diseases
  • Neurodegenerative disorders

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the hydroperoxy and ureido groups present in y and z , which are critical for protease inhibition (e.g., in antiviral agents). Instead, its dichlorothiophene and nitro groups may enhance electrophilic reactivity, favoring interactions with cysteine residues in enzyme active sites .

Comparison Table :

Property Target Compound Benzofuran Analogue ()
Core Structure Benzothiophene Benzofuran
Nitro Group Position Position 5 (benzothiophene) Position 5 (benzofuran)
Thiazole Substituent 2,5-Dichlorothiophen-3-yl Ethylamino
Functional Groups Carboxamide, nitro, dichlorothiophene Carbohydrazide, hydroxy, nitro
Hypothesized Reactivity High lipophilicity (Cl groups); electrophilic nitro Lower lipophilicity; hydrogen-bonding (OH)

Implications :

  • The benzothiophene core in the target compound likely confers greater metabolic stability compared to benzofuran due to sulfur’s electron-withdrawing effects .
  • The dichlorothiophene substituent enhances hydrophobic interactions in biological systems, whereas the ethylamino group in the analogue may improve solubility but reduce membrane permeability .

Electronic and Topological Properties

  • Localized Electron Density : Thiophene and thiazole rings exhibit π-electron delocalization, which may stabilize binding to aromatic residues in proteins.

Comparatively, the benzofuran analogue’s hydroxy group introduces a localized electron-rich region, altering binding specificity .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely requires halogenation and cross-coupling steps (e.g., Suzuki-Miyaura for thiophene-thiazole linkage), whereas the benzofuran analogue employs acetaldehyde condensation and carbohydrazide formation .
  • Biological Activity : Dichlorothiophene derivatives are associated with kinase inhibition (e.g., JAK2/STAT pathways), while ureido-thiazole compounds () are linked to protease targeting. The nitro group may confer antibacterial or antiparasitic activity via redox cycling .

Q & A

Q. What are the key synthetic steps and challenges in preparing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the thiazole ring via condensation of 2,5-dichlorothiophene-3-carbaldehyde with thiourea derivatives under acidic conditions.
  • Step 2 : Coupling the thiazole intermediate with 5-nitro-1-benzothiophene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol-DMF mixtures .
    Challenges : Low yields due to steric hindrance at the thiazole-thiophene junction; nitro group instability under prolonged heating.

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., nitro group at C5 of benzothiophene, dichlorothiophene protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₆H₈Cl₂N₃O₃S₃) .
  • IR Spectroscopy : Detection of carboxamide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How do solubility and stability properties impact experimental design?

  • Solubility : Limited solubility in aqueous buffers necessitates DMSO or DMF as stock solvents (<10 mM). For biological assays, dilute in PBS with <1% organic solvent to avoid cytotoxicity .
  • Stability : Susceptible to photodegradation due to the nitro group; store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower reaction temperatures (<60°C) during carboxamide coupling to prevent nitro group decomposition .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., nitro reduction) .
    Data-Driven Approach : Use Design of Experiments (DoE) to evaluate factors like pH, solvent polarity, and reagent stoichiometry .

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Case Example : Discrepancies in 1H^1H-NMR splitting patterns may arise from rotameric forms of the carboxamide group. Use variable-temperature NMR (VT-NMR) to confirm dynamic equilibria .
  • Biological Replicates : For inconsistent IC₅₀ values in kinase assays, repeat experiments with freshly prepared stock solutions and include positive controls (e.g., staurosporine) .

Q. What computational strategies predict the compound’s biological targets or reactivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., Abl1 kinase; PDB ID: 2HYY) based on thiazole and nitrobenzothiophene pharmacophores .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization (e.g., nitro group as a hydrogen bond acceptor) .

Q. How can derivatives be designed to enhance bioactivity while maintaining structural integrity?

  • Derivatization Strategies :
    • Replace the nitro group with a cyano or trifluoromethyl group to improve metabolic stability .
    • Introduce methyl or methoxy groups on the benzothiophene ring to enhance hydrophobic interactions with target proteins .
  • Validation : Screen derivatives via high-throughput assays (e.g., fluorescence polarization for kinase inhibition) and compare ADMET profiles using SwissADME .

Methodological Notes for Data Reporting

  • Synthesis Protocols : Document exact molar ratios, solvent grades, and purification Rf values (e.g., TLC: SiO₂, ethyl acetate/hexane 1:1, Rf = 0.45) .
  • Spectroscopic Data : Include full NMR assignments (δ, multiplicity, J-values) and MS fragmentation trees in supplementary materials .
  • Biological Assays : Report IC₅₀ values with 95% confidence intervals and p-values for statistical significance (e.g., Student’s t-test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.